1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine
Overview
Description
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine is a chemical compound that features a piperazine ring substituted with a 1,3-thiazol-2-yl group, which itself is further substituted with a thiophen-2-yl group
Scientific Research Applications
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine and thiophene-based thiazolidinones, have been reported to exhibit antimicrobial activity . These compounds have shown excellent antibacterial efficacy against Pseudomonas aeruginosa and Staphylococcus aureus . Therefore, it is plausible that 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine may also target bacterial cells.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the bacterial cell structure and function . The compound may interfere with essential bacterial processes, leading to cell death.
Biochemical Pathways
Similar compounds have been found to disrupt bacterial cell wall synthesis and protein production . This disruption can lead to cell death and prevent the spread of the bacteria.
Pharmacokinetics
Similar compounds have been found to be metabolized in liver microsomes, suggesting that they may be metabolized in the liver and excreted through the kidneys .
Result of Action
Similar compounds have been found to cause cell death in bacteria, suggesting that this compound may also have bactericidal effects .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s stability may be affected by light and temperature . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals.
Biochemical Analysis
Biochemical Properties
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to receptors, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This modulation can lead to changes in gene expression and metabolic activity, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, it may undergo biotransformation, leading to the formation of active or inactive metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via organic cation transporters or bind to plasma proteins, affecting its bioavailability and distribution .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the thiazole and piperazine moieties. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through the Gewald reaction, which involves the condensation of α-keto acids with thiourea.
Thiazole Formation: The thiazole ring can be formed by cyclization reactions involving thiophene derivatives and appropriate reagents such as thioamides.
Piperazine Introduction: The piperazine ring is often introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alkoxides, and halogenated intermediates.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrides.
Substitution Products: Amides, esters, and ethers.
Comparison with Similar Compounds
1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine can be compared with other similar compounds, such as:
Thiophene Derivatives: Similar compounds with thiophene rings, but lacking the thiazole or piperazine groups.
Thiazole Derivatives: Compounds containing thiazole rings, but with different substituents.
Piperazine Derivatives: Compounds featuring piperazine rings, but with different heterocyclic groups.
Uniqueness: The uniqueness of this compound lies in its combination of thiophene, thiazole, and piperazine moieties, which provides a distinct structural framework and potential for diverse applications.
Properties
IUPAC Name |
2-piperazin-1-yl-4-thiophen-2-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-2-10(15-7-1)9-8-16-11(13-9)14-5-3-12-4-6-14/h1-2,7-8,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZYSTIBPOZFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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